Cas no 1875005-95-0 (3-(1-Ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane)
3-(1-Ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane Chemical and Physical Properties
Names and Identifiers
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- 3-(1-Ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane
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- MDL: MFCD30501382
- Inchi: 1S/C13H21N3/c1-2-16-9-11(8-15-16)12-13(10-14-12)6-4-3-5-7-13/h8-9,12,14H,2-7,10H2,1H3
- InChI Key: COBTWUXGHPHDFM-UHFFFAOYSA-N
- SMILES: C1(C2=CN(CC)N=C2)C2(CCCCC2)CN1
3-(1-Ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-340949-0.05g |
1-(1-ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane |
1875005-95-0 | 0.05g |
$1008.0 | 2023-09-03 | ||
| Enamine | EN300-340949-0.1g |
1-(1-ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane |
1875005-95-0 | 0.1g |
$1056.0 | 2023-09-03 | ||
| Enamine | EN300-340949-0.25g |
1-(1-ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane |
1875005-95-0 | 0.25g |
$1104.0 | 2023-09-03 | ||
| Enamine | EN300-340949-0.5g |
1-(1-ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane |
1875005-95-0 | 0.5g |
$1152.0 | 2023-09-03 | ||
| Enamine | EN300-340949-1.0g |
1-(1-ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane |
1875005-95-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-340949-2.5g |
1-(1-ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane |
1875005-95-0 | 2.5g |
$2351.0 | 2023-09-03 | ||
| Enamine | EN300-340949-5.0g |
1-(1-ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane |
1875005-95-0 | 5.0g |
$3935.0 | 2023-02-23 | ||
| Enamine | EN300-340949-10.0g |
1-(1-ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane |
1875005-95-0 | 10.0g |
$5837.0 | 2023-02-23 | ||
| Enamine | EN300-340949-1g |
1-(1-ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane |
1875005-95-0 | 1g |
$1200.0 | 2023-09-03 | ||
| Enamine | EN300-340949-5g |
1-(1-ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane |
1875005-95-0 | 5g |
$3479.0 | 2023-09-03 |
3-(1-Ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 3-(1-Ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane
Introduction to 3-(1-Ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane (CAS No. 1875005-95-0)
3-(1-Ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane, identified by its Chemical Abstracts Service (CAS) number 1875005-95-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic azapeptide derivative has garnered attention due to its unique structural features and potential biological activities, making it a promising candidate for further research and development in drug discovery.
The molecular structure of 3-(1-Ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane consists of a spirocyclic framework composed of two heterocyclic rings connected by a nitrogen atom. The presence of an ethylpyrazole moiety at the 1-position and an azaspiro scaffold at the 2-position contributes to its complex and versatile chemical properties. This architecture not only facilitates interactions with biological targets but also allows for modifications that can enhance pharmacological efficacy and reduce toxicity.
In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit multiple binding modes and improved metabolic stability. The spirocyclic core in 3-(1-Ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane is particularly noteworthy, as it can contribute to the compound's solubility, bioavailability, and overall pharmacokinetic profile. These attributes make it an attractive scaffold for designing novel therapeutic agents.
One of the most compelling aspects of 3-(1-Ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane is its potential biological activity. Preliminary studies have suggested that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways, inflammation, and neurodegeneration. For instance, the pyrazole ring is known to be a privileged scaffold in drug discovery, often exhibiting inhibitory activity against enzymes such as kinases and phosphodiesterases.
The azaspiro moiety further enhances the compound's potential by providing a rigid structure that can mimic natural biomolecules and improve binding affinity. This structural feature is particularly relevant in the context of drug design, where mimicking the conformational flexibility of natural ligands can lead to more potent and selective therapeutic agents.
Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of 3-(1-Ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane with biological targets with high accuracy. Molecular docking studies have shown that this compound can bind to several protein targets with high affinity, suggesting its potential as a lead compound for drug development. These studies have also identified key residues involved in binding, which can be further optimized to enhance pharmacological activity.
In addition to its structural advantages, 3-(1-Ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane exhibits favorable pharmacokinetic properties. The spirocyclic core contributes to reduced metabolic clearance, while the ethylpyrazole moiety enhances solubility in both water and lipids. These properties are crucial for developing drugs that can achieve therapeutic levels with minimal dosing frequency and side effects.
Current research is focused on synthesizing derivatives of 3-(1-Ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane to explore its full pharmacological potential. By modifying the substituents on the pyrazole ring or introducing additional functional groups into the spirocyclic core, researchers aim to develop compounds with enhanced potency, selectivity, and pharmacokinetic profiles. These efforts are supported by high-throughput screening technologies that allow for rapid evaluation of large libraries of compounds.
The synthesis of 3-(1-Ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to construct the complex spirocyclic framework efficiently. These methods not only improve the scalability of production but also allow for the introduction of structural diversity into the compound library.
The potential applications of 3-(1-Ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for studying enzyme mechanisms and developing probes for biochemical pathways. Additionally, its ability to interact with multiple targets suggests its utility in combination therapies, where multiple drugs are used simultaneously to achieve synergistic effects.
In conclusion, 3-(1-Ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane (CAS No. 1875005-95-0) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and promising biological activities. Further research is warranted to fully explore its therapeutic potential and develop novel drug candidates based on this scaffold.
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